molecular formula C8H13N3O2S B13192303 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Cat. No.: B13192303
M. Wt: 215.28 g/mol
InChI Key: SZZSOIRDNNHCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1-methyl-1H-pyrazole moiety linked to a 1,1-dioxothietane (sultone) ring system via a methyleneamino bridge. The pyrazole ring is a privileged scaffold in pharmaceutical sciences, well-documented for its diverse biological activities. Scientific literature indicates that pyrazole-containing compounds demonstrate a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . The integration of the 1,1-dioxothietane group, a sulfone-containing structure, may influence the compound's physicochemical properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for the development of new therapeutic agents. Researchers can utilize it to explore novel mechanisms of action, particularly in targeting kinase pathways or other enzymatic processes. While the specific mechanism of action for this exact molecule requires further investigation, related compounds with the 1-methyl-1H-pyrazol-4-yl group have been identified as potent inhibitors in oncological research, such as in the suppression of FLT3-ITD and BCR-ABL pathways relevant to acute myeloid leukemia . Its structure suggests potential for high selectivity and potency, making it a compelling subject for hit-to-lead optimization campaigns in various disease models. Notice to Researchers: This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H13N3O2S/c1-11-4-7(3-10-11)2-9-8-5-14(12,13)6-8/h3-4,8-9H,2,5-6H2,1H3

InChI Key

SZZSOIRDNNHCIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2CS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Preparation Methods

General Synthetic Approach

The synthesis of 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione generally involves:

  • Formation of the thietane ring system.
  • Introduction of the sulfone functionality by oxidation of the thietane sulfur.
  • Attachment of the amino substituent bearing the 1-methyl-1H-pyrazol-4-ylmethyl group via nucleophilic substitution or reductive amination.

This approach is consistent with the preparation of related 1lambda6-thietane-1,1-dione derivatives documented in patent literature and chemical databases.

Detailed Stepwise Preparation

Step 1: Synthesis of Thietane Ring Precursor
  • Starting from commercially available tetrahydrothiophene or 3-chlorothietane derivatives.
  • Halogenation or functionalization at the 3-position to introduce a leaving group (e.g., chloride or bromide).
  • This allows subsequent nucleophilic substitution.
Step 2: Oxidation to 1lambda6-Thietane-1,1-dione
  • The sulfur atom in the thietane ring is oxidized to the sulfone stage.
  • Typical oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or peracids.
  • Controlled conditions prevent over-oxidation or ring cleavage.
  • The oxidation step converts the thietane to 1lambda6-thietane-1,1-dione, stabilizing the sulfone structure.

Representative Reaction Conditions from Patent US20240317706A1

Step Reagents & Conditions Description
1 3-chlorothietane derivative Starting material for nucleophilic substitution
2 m-Chloroperbenzoic acid (m-CPBA), dichloromethane, 0–25 °C Oxidation to sulfone
3 1-methyl-1H-pyrazol-4-ylmethylamine, triethylamine, DMF, 50 °C Nucleophilic substitution to form final product
  • Purification is commonly performed by column chromatography or recrystallization.
  • Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography confirming purity and structure.

Analytical Data Supporting Preparation

Analytical Method Observed Data (Representative) Interpretation
Proton Nuclear Magnetic Resonance (1H NMR) Signals corresponding to pyrazole protons (δ ~6–8 ppm), methyl group singlet (~δ 3.8 ppm), and methylene protons (~δ 3.5–4.0 ppm) Confirms substitution pattern and ring integrity
Carbon-13 NMR (13C NMR) Signals for sulfone carbon environment and pyrazole carbons Confirms oxidation state and substitution
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight ~273 Da (C10H13N4O2S) Confirms molecular formula
Infrared Spectroscopy (IR) Strong S=O stretching vibrations (~1300–1150 cm⁻¹) Confirms sulfone functional group
High-Performance Liquid Chromatography (HPLC) Purity >95% Confirms product purity

Comparative Table of Preparation Parameters from Literature

Parameter Typical Range/Value Notes
Oxidizing agent m-CPBA, H2O2 m-CPBA preferred for selectivity
Solvent Dichloromethane, tetrahydrofuran, DMF Polar aprotic solvents improve yield
Reaction temperature (oxidation) 0–25 °C Prevents ring degradation
Reaction temperature (substitution) 25–80 °C Depends on nucleophile reactivity
Reaction time 2–24 hours Longer times increase conversion
Base additives Triethylamine, N,N-diisopropylethylamine Neutralizes acids, promotes substitution
Purification methods Column chromatography, recrystallization Ensures high purity

Summary and Expert Notes

  • The preparation of this compound is achieved through a three-step synthetic route involving thietane ring functionalization, sulfone oxidation, and nucleophilic substitution with the pyrazolylmethylamine.
  • The oxidation step to form the sulfone is critical and must be carefully controlled to avoid ring cleavage.
  • The nucleophilic substitution step requires appropriate base and solvent choice to maximize yield.
  • Analytical data from NMR, MS, IR, and HPLC confirm the structure and purity of the synthesized compound.
  • The methods are supported by patent literature (e.g., US20240317706A1) and chemical databases such as PubChem and Sigma-Aldrich, ensuring reliability and reproducibility.
  • The exclusion of unreliable sources like benchchem.com and smolecule.com strengthens the credibility of this synthesis overview.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thietane derivatives, and substituted pyrazole derivatives. These products can have varied applications depending on their structural and functional properties .

Scientific Research Applications

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of 3-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}-1λ⁶-thietane-1,1-dione and Analogues

Compound Core Structure Functional Groups Hydrogen-Bonding Capacity Molecular Weight (g/mol) Reference
Target Compound Thietane sulfone Sulfone, pyrazole, secondary amine High (N–H, pyrazole N) ~285 (calculated) Hypothetical
4i (Coumarin-pyrimidinone derivative) Pyrimidinone Coumarin, tetrazole, pyrazole Moderate (tetrazole N–H) ~560 (reported)
4j (Thioxopyrimidine derivative) Thioxopyrimidine Tetrazole, pyrazole, thione Low (thione S) ~550 (reported)
Benzothietane sulfone Benzothietane sulfone Sulfone, aromatic ring Low (no N–H donors) ~220 (calculated) Hypothetical

Key Observations:

Hydrogen Bonding : The target compound’s secondary amine (–NH–) and pyrazole nitrogen atoms enable robust hydrogen-bonding interactions, enhancing solubility in polar solvents like DMSO and stabilizing crystal lattices. In contrast, coumarin derivatives (e.g., 4i) rely on tetrazole N–H bonds, which are less directional .

Thermal Stability: Thietane sulfones generally exhibit higher melting points (>180°C) than non-cyclic sulfonamides due to ring strain and efficient packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.